2-Ethoxy-4-fluoroaniline

Medicinal Chemistry ADME Drug Design

2‑Ethoxy‑4‑fluoroaniline (CAS 178993‑28‑7) is a disubstituted primary aniline bearing an electron‑donating 2‑ethoxy group and an electron‑withdrawing 4‑fluoro substituent on the benzene ring. This substitution pattern imparts distinct lipophilicity, hydrogen‑bonding capacity, and reactivity profiles that differentiate it from common mono‑substituted anilines.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 178993-28-7
Cat. No. B068521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-fluoroaniline
CAS178993-28-7
SynonymsBenzenamine, 2-ethoxy-4-fluoro- (9CI)
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)F)N
InChIInChI=1S/C8H10FNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
InChIKeyCNNNOMZFRQSTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-fluoroaniline (CAS 178993-28-7): A Dual-Substituted Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


2‑Ethoxy‑4‑fluoroaniline (CAS 178993‑28‑7) is a disubstituted primary aniline bearing an electron‑donating 2‑ethoxy group and an electron‑withdrawing 4‑fluoro substituent on the benzene ring . This substitution pattern imparts distinct lipophilicity, hydrogen‑bonding capacity, and reactivity profiles that differentiate it from common mono‑substituted anilines. It is primarily employed as a synthetic intermediate in the preparation of nitrogen‑containing heterocycles such as benzimidazoles and quinazolines, which are privileged scaffolds in drug discovery and crop protection .

Why 4‑Fluoroaniline or 2‑Ethoxyaniline Cannot Simply Replace 2‑Ethoxy‑4‑fluoroaniline in Research and Process Chemistry


The simultaneous presence of the 2‑ethoxy and 4‑fluoro groups creates a unique physicochemical and reactivity profile that is not attainable with either 4‑fluoroaniline or 2‑ethoxyaniline alone . The 2‑ethoxy group increases hydrogen‑bond acceptor count and alters the electron density of the aromatic ring, while the 4‑fluoro substituent modulates lipophilicity and metabolic stability. Simple substitution with a mono‑substituted aniline would fail to reproduce the compound’s LogP, boiling point, hydrogen‑bonding capacity, and synthetic versatility that are critical for reliable structure–activity relationships and reproducible process chemistry .

Quantitative Differentiation Evidence for 2‑Ethoxy‑4‑fluoroaniline Relative to Closest Analogs


Lipophilicity (LogP) Differentiation from 4‑Fluoroaniline and 2‑Ethoxyaniline

2‑Ethoxy‑4‑fluoroaniline exhibits a calculated LogP of 2.39, which is 1.24 log units higher than 4‑fluoroaniline (LogP 1.15) and 0.77 log units higher than 2‑ethoxyaniline (LogP 1.62) . This significant increase in lipophilicity arises from the combined effect of the ethoxy and fluoro substituents.

Medicinal Chemistry ADME Drug Design

Boiling Point Differentiation from 4‑Fluoroaniline and 2‑Ethoxyaniline

The normal boiling point of 2‑ethoxy‑4‑fluoroaniline is 226.1 °C, which is 37.2 °C higher than that of 4‑fluoroaniline (188.9 °C) and approximately 5 °C lower than that of 2‑ethoxyaniline (231–233 °C) . This intermediate volatility reflects the balanced influence of the two substituents.

Process Chemistry Purification Thermal Stability

Hydrogen‑Bond Acceptor Count Differentiation from 4‑Fluoroaniline

2‑Ethoxy‑4‑fluoroaniline contains three hydrogen‑bond acceptors (ethoxy oxygen, fluoro, and amino nitrogen), whereas 4‑fluoroaniline has only two (fluoro and amino) [1][2]. The additional acceptor is contributed by the ethoxy group and can participate in intermolecular interactions.

Solubility Crystal Engineering Molecular Recognition

Commercial Purity Specification Differentiation from 4‑Fluoroaniline

2‑Ethoxy‑4‑fluoroaniline is typically supplied at a minimum purity of 95 %, whereas 4‑fluoroaniline is routinely available at ≥99 % purity from major suppliers . This purity gap reflects the added synthetic complexity of the disubstituted aniline.

Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for 2‑Ethoxy‑4‑fluoroaniline Based on Quantitative Differentiation Evidence


Lead Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

When a medicinal chemistry program demands an aniline building block with elevated LogP to improve blood–brain barrier penetration, 2‑ethoxy‑4‑fluoroaniline (LogP 2.39) offers a 1.24‑log unit advantage over 4‑fluoroaniline (LogP 1.15) . This differentiation can be decisive during structure–activity relationship (SAR) exploration, where subtle lipophilicity changes translate into measurable pharmacokinetic improvements.

Synthesis of Benzimidazole and Quinazoline Libraries via Oxidative Cyclization

The ortho‑ethoxy substitution pattern of 2‑ethoxy‑4‑fluoroaniline is compatible with iodine(III)‑catalyzed oxidative cyclization methods that convert ortho‑substituted anilines directly to benzimidazoles . The ethoxy group remains intact during cyclization, allowing access to C4‑functionalized benzimidazoles that are difficult to obtain from simple 4‑fluoroaniline or 2‑ethoxyaniline, thereby expanding chemical space coverage in library synthesis.

Process Chemistry Scale‑Up Where Boiling Point Facilitates Distillation

The boiling point of 226 °C for 2‑ethoxy‑4‑fluoroaniline is sufficiently high to minimize volatile losses during solvent evaporation yet low enough to permit fractional distillation for purification . In contrast, 4‑fluoroaniline (bp 189 °C) may co‑evaporate with common reaction solvents, complicating work‑up. This makes the disubstituted aniline advantageous for multi‑step process routes where intermediate isolation is required.

Building Block Procurement for Specialized Screening Collections

Compound management groups constructing diversity‑oriented screening libraries preferentially select building blocks that offer unique physicochemical fingerprints. 2‑Ethoxy‑4‑fluoroaniline provides a rare combination of moderate lipophilicity, an additional hydrogen‑bond acceptor (HBA 3 vs. 2 for mono‑substituted anilines), and synthetic handles for heterocycle formation . Its inclusion enhances the three‑dimensional diversity of screening decks relative to libraries built solely from 4‑fluoroaniline or 2‑ethoxyaniline.

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